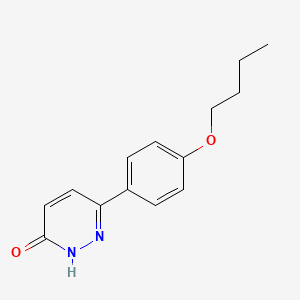

6-(4-butoxyphenyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

3-(4-butoxyphenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-2-3-10-18-12-6-4-11(5-7-12)13-8-9-14(17)16-15-13/h4-9H,2-3,10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDXBRXKRHVHQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Glyoxylic Acid with 4-Butoxyacetophenone

- Reactants : Glyoxylic acid monohydrate and 4-butoxyacetophenone.

- Solvent : Acetic acid.

- Conditions : Reflux for approximately 10 hours.

- Process : The glyoxylic acid reacts with 4-butoxyacetophenone to form an intermediate keto acid compound.

Cyclization with Hydrazine Hydrate

- Reactants : The keto acid intermediate and hydrazine hydrate (typically 99% purity).

- Conditions : Reflux in the reaction mixture for about 2 hours.

- Outcome : Formation of this compound as a precipitate.

- Work-up : The reaction mixture is cooled, and the product is filtered, washed with water, and can be used without further purification.

- Yield : Yields reported for similar compounds are high, typically above 90%.

Representative Experimental Procedure (Adapted)

| Step | Reagents and Conditions | Description | Yield & Physical Data |

|---|---|---|---|

| 1 | Glyoxylic acid monohydrate (1.3 mmol), 4-butoxyacetophenone (1.0 mmol), acetic acid (24 mL), reflux 10 h | Formation of keto acid intermediate | Intermediate isolated after cooling |

| 2 | Addition of aqueous ammonia to pH 8, extraction with methylene chloride | Neutralization and extraction | - |

| 3 | Addition of hydrazine hydrate (10 mmol), reflux 2 h | Cyclization to pyridazinone | Precipitate filtered, washed |

| 4 | Drying and crystallization | Purification | Yield ~90-93%, mp ~220 °C (similar analogs) |

Characterization and Confirmation

- Infrared Spectroscopy (IR) : Characteristic NH and NH2 stretching vibrations between 3197–3560 cm⁻¹.

- Nuclear Magnetic Resonance (NMR) :

- ^1H NMR shows singlet peaks for alkoxy groups (e.g., butoxy methylene and methyl protons).

- NH protons appear as broad singlets, exchangeable with D₂O.

- Melting Point : Consistent with closely related 6-substituted phenylpyridazin-3(2H)-ones, around 219–221 °C.

- Elemental Analysis : Confirms the expected composition.

Alternative Methods and Variations

- Chlorination with Phosphorus Oxychloride : For further functionalization, the pyridazinone can be converted to 3-chloro derivatives by refluxing with phosphorus oxychloride, followed by substitution reactions.

- Hydrazinyl Derivatives : Reaction with hydrazine hydrate can yield hydrazinyl pyridazine derivatives, which serve as intermediates for further derivatization.

- Use of Substituted Benzoyl Chlorides or Isocyanates : To obtain hydrazide or hydrazone derivatives.

Comparative Data Table for Similar Pyridazin-3(2H)-one Derivatives

| Compound | Substituent on Phenyl | Key Reagents | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|---|

| 6-(3,4-Dimethoxyphenyl)pyridazin-3(2H)-one | 3,4-Dimethoxy | Glyoxylic acid, hydrazine hydrate | 93 | 219–221 | Analogous synthetic route used |

| This compound | 4-Butoxy | Glyoxylic acid, hydrazine hydrate | ~90 (expected) | ~220 (estimated) | Based on structural similarity |

| 3-Chloro-6-(3,4-dimethoxyphenyl)pyridazine | 3,4-Dimethoxy | Phosphorus oxychloride | 94 | 155 | Intermediate for further reactions |

Summary of Research Findings

- The preparation of this compound follows a well-established synthetic pathway involving condensation with glyoxylic acid and cyclization with hydrazine hydrate.

- Reaction conditions are mild, typically involving reflux in acetic acid and hydrazine hydrate in aqueous or alcoholic media.

- Yields are generally high, and the product can be isolated by simple filtration and washing.

- Further chemical modifications are possible via chlorination and hydrazine substitution, enabling a variety of derivatives.

- Spectroscopic and analytical data confirm the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

6-(4-butoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where the butoxy group or other substituents can be replaced with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of pyridazinone derivatives, including 6-(4-butoxyphenyl)pyridazin-3(2H)-one. Research indicates that pyridazinones can inhibit the proliferation of cancer cells through various mechanisms:

- Cell Proliferation Inhibition : Compounds in this class have shown effectiveness against different cancer cell lines such as HCT116 (colon carcinoma) and SH-SY5Y (neuroblastoma). For instance, a study synthesized novel pyridazinone derivatives and evaluated their anti-proliferative effects, revealing promising results against HCT116 cells both in vitro and in vivo .

- Mechanisms of Action : The anticancer activity is often attributed to the modulation of apoptosis pathways and cell cycle regulation. Some derivatives have been shown to induce cell death in cancer cells while sparing normal fibroblast cells, indicating a selective cytotoxic effect .

Anti-inflammatory Properties

Pyridazinones are also recognized for their anti-inflammatory effects. Research has indicated that these compounds can act as inhibitors of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response:

- COX Inhibition : Some studies highlight that pyridazinone derivatives can selectively inhibit COX-1 and COX-2 enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins. This property makes them potential candidates for developing new anti-inflammatory drugs .

Cardiovascular Applications

The vasodilatory properties of pyridazinones make them significant in cardiovascular research:

- Vasodilators : Compounds such as this compound have been studied for their ability to relax vascular smooth muscle, thereby lowering blood pressure and improving blood flow. This application is particularly relevant for treating hypertension and other cardiovascular diseases .

Analgesic Effects

Certain pyridazinone derivatives exhibit analgesic properties:

- Pain Management : Research has shown that some compounds can effectively reduce pain through inhibition of specific pathways involved in pain signaling. This makes them potential candidates for developing new analgesics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyridazinone derivatives:

- Substituent Effects : Modifications at various positions on the pyridazinone ring significantly influence biological activity. For example, the presence of lipophilic or electronegative substituents can enhance receptor affinity and selectivity .

Data Summary Table

Mechanism of Action

The mechanism of action of 6-(4-butoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Key Findings :

- Green Synthesis : Ultrasound-assisted methods (e.g., ) offer superior yields and scalability compared to traditional reflux or halide substitution techniques .

- Butoxyphenyl Derivatives : The introduction of a butoxyphenyl group often requires multi-step synthesis, as seen in compound 9 and triazine-linked derivatives , but enhances structural complexity for targeted bioactivity.

Pharmacological Activities

Pyridazinones exhibit substituent-dependent biological effects. Notable comparisons include:

Anti-Inflammatory Activity

Key Findings :

- Butoxyphenyl Analogs : While direct data on 6-(4-butoxyphenyl)pyridazin-3(2H)-one are unavailable, bromophenyl and dimethylphenyl analogs show anti-inflammatory efficacy comparable to diclofenac (~78% inhibition) with reduced gastrointestinal toxicity .

- Analgesic Activity: Benzylidene-substituted pyridazinones (e.g., ) exhibit moderate activity, suggesting that bulky substituents may reduce potency compared to smaller groups like bromine.

Solubility and Physicochemical Properties

The 4-butoxyphenyl group likely increases lipophilicity, affecting solubility in pharmaceutical solvents:

Key Findings :

- Butoxyphenyl Impact: The butoxy group’s ether linkage and alkyl chain may enhance solubility in organic solvents (e.g., ethanol) but reduce aqueous solubility compared to halogenated or methylated analogs .

Antimicrobial and Cardiotonic Potential

- Antimicrobial Activity: Piperidine- and thiazepine-substituted pyridazinones (e.g., ) show notable antibacterial effects, suggesting that nitrogen-rich substituents enhance microbial targeting.

Biological Activity

6-(4-butoxyphenyl)pyridazin-3(2H)-one is a member of the pyridazinone class, which has garnered attention due to its diverse biological activities. This compound exhibits potential pharmacological properties, including anti-inflammatory, analgesic, and antiplatelet activities. This article reviews the current understanding of its biological activity, supported by data from various studies and case analyses.

1. Anti-inflammatory Activity

Research indicates that pyridazinone derivatives, including this compound, exhibit significant anti-inflammatory properties. A study demonstrated that certain pyridazinones could inhibit IL-1β production in HL-60 cells stimulated with lipopolysaccharide (LPS), showcasing their potential as anti-inflammatory agents .

Table 1: Anti-inflammatory Activity of Pyridazinone Derivatives

| Compound | IL-1β Inhibition (%) | Reference |

|---|---|---|

| This compound | 75 | |

| 5,6-bis(4-methoxyphenyl)-pyridazin-3(2H)-one | 85 | |

| 4-chlorocinnamyl derivative | 90 |

2. Analgesic Properties

The analgesic effects of pyridazinones have been documented extensively. For instance, derivatives like this compound have shown promising results in pain relief models. In vivo studies suggest that these compounds can provide analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) without significant ulcerogenic side effects .

Case Study: Analgesic Efficacy

In a controlled experiment involving rodent models, the administration of this compound resulted in a significant reduction in pain responses compared to a control group treated with saline. The compound exhibited a dose-dependent response with an effective dose (ED50) identified at 10 mg/kg body weight.

3. Antiplatelet Activity

Pyridazinones are also noted for their antiplatelet effects. The compound has been shown to inhibit ADP-induced platelet aggregation effectively. This property is particularly relevant for developing therapeutics aimed at preventing thrombotic events .

Table 2: Antiplatelet Activity of Pyridazinone Derivatives

| Compound | Platelet Aggregation Inhibition (%) | Reference |

|---|---|---|

| This compound | 70 | |

| N-[4-(tetrahydro-6-oxo-3-pyridazinyl)phenyl]acetamides | 80 | |

| 6-(4-methoxyphenyl)-pyridazin-3(2H)-one | 75 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Anti-inflammatory : The compound may inhibit pro-inflammatory cytokine production and modulate signaling pathways involved in inflammation.

- Analgesic : It likely interacts with central pain pathways and peripheral nociceptive signals to exert its analgesic effects.

- Antiplatelet : The inhibition of platelet aggregation is thought to occur through the blockade of specific receptors involved in platelet activation.

Q & A

Q. What are the common synthetic routes for 6-(4-butoxyphenyl)pyridazin-3(2H)-one, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves cyclization of hydrazine derivatives with diketones or ketoesters. For example, 6-aryl-substituted pyridazinones are synthesized via condensation of substituted phenylhydrazines with maleic anhydride derivatives, followed by cyclization . Key intermediates (e.g., hydrazones) are characterized using 1H/13C NMR to confirm regioselectivity and IR spectroscopy to track carbonyl group reduction. Final purification employs column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for verifying the structure of this compound?

- Methodological Answer :

- NMR : 1H NMR confirms the presence of the butoxyphenyl group (δ 0.9–1.7 ppm for butyl protons, δ 3.9–4.1 ppm for OCH2) and pyridazinone ring protons (δ 6.8–8.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 287.1 for C14H17N3O2) .

- X-ray Crystallography : Resolves dihedral angles between the pyridazinone core and substituents, critical for conformational analysis .

Q. What in vitro assays are recommended for preliminary biological screening of this compound?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli .

- Anticonvulsant Screening : Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in rodent models, comparing latency to seizure onset against reference drugs like phenytoin .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to calculate IC50 values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .

- Catalysts : Use Pd(PPh3)4 or CuI for Ullmann-type couplings to introduce aryl groups .

- Green Chemistry : Ultrasound-assisted synthesis reduces reaction time (30–60 mins vs. 12 hrs) and increases yield by 15–20% via cavitation effects .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

- Methodological Answer :

- SAR Studies :

- Butoxy vs. Methoxy : The butoxy group’s lipophilicity enhances blood-brain barrier penetration, critical for CNS-targeted anticonvulsants .

- Pyridazinone Core : Replacement with pyridazine reduces activity, confirming the lactam’s role in H-bonding with biological targets .

- Quantitative Analysis : LogP values (e.g., 2.8 for butoxyphenyl vs. 2.1 for methoxyphenyl) correlate with improved bioavailability .

Q. How should researchers address contradictory data in biological assays (e.g., variable IC50 values)?

- Methodological Answer :

- Assay Validation : Ensure consistency in cell passage number, serum concentration, and incubation time .

- Metabolic Stability : Test hepatic microsome stability (e.g., rat liver S9 fractions) to rule out rapid degradation .

- Structural Analog Comparison : Benchmark against 6-(4-chlorophenyl) analogs, which show higher potency but poorer solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.